molecular formula C24H28ClN3OS B1662756 Clotixamide CAS No. 4177-58-6

Clotixamide

Cat. No.: B1662756
CAS No.: 4177-58-6
M. Wt: 442.0 g/mol
InChI Key: WXFFTUKVTRHPLQ-KPSZGOFPSA-N
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Description

Clothixamide is a thioxanthene derivative with antipsychotic activity. It was invented by Pfizer in the 1960s and is known for its dopamine antagonist properties. This compound is particularly useful in the chemotherapy of mental diseases and the control of excited states. Additionally, clothixamide has potent antiemetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clothixamide involves the reaction of 2-chlorothioxanthene with N-methyl-1-piperazinepropionamide. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of clothixamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Clothixamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Clothixamide has a wide range of scientific research applications, including:

Mechanism of Action

Clothixamide exerts its effects primarily through its action as a dopamine antagonist. It binds to dopamine receptors in the brain, blocking the action of dopamine and thereby reducing symptoms of psychosis and excitement. The compound also affects other neurotransmitter systems, contributing to its antiemetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clothixamide is unique in its specific chemical structure, which allows it to have potent antiemetic properties in addition to its antipsychotic effects. Its thioxanthene backbone differentiates it from other antipsychotics, providing a distinct pharmacological profile .

Biological Activity

Clotixamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C26H27N7O2
  • Molecular Weight : 473.55 g/mol

This compound exhibits multiple mechanisms that contribute to its biological activity:

  • Inhibition of Telomerase Activity : this compound binds to telomeric G-quadruplexes (G4s), inhibiting telomerase, an enzyme crucial for maintaining telomere length in cancer cells. This inhibition can lead to cellular senescence and apoptosis in malignant cells.
  • Induction of DNA Damage : By interfering with DNA replication and repair processes, this compound induces DNA double-strand breaks (DSBs), which can result in genomic instability and cell death.
  • Modulation of Gene Expression : The compound can influence gene expression by binding to G4s located in promoter regions or gene bodies, affecting transcription and potentially altering protein levels.
  • Inhibition of Viral Replication : Recent studies suggest that this compound can inhibit the replication of certain viruses, such as rhinoviruses and enteroviruses, by targeting G4s within their RNA genomes.
  • Innate Immune Response Activation : this compound has been shown to induce micronuclei formation, which can activate the cGAS/STING pathway, leading to type I interferon production and activation of immune-related genes.

Biological Activities

The biological activities of this compound extend across various domains:

  • Anticancer Activity : this compound's ability to induce apoptosis in cancer cells through telomerase inhibition and DNA damage makes it a candidate for cancer therapy.
  • Antiviral Properties : Its effectiveness against viral replication positions it as a potential antiviral agent.
  • Immunomodulation : By activating immune pathways, this compound may enhance the body's response to infections or tumors.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : In vitro studies have demonstrated that this compound effectively reduces cell viability in various cancer cell lines by inducing apoptosis through its mechanisms mentioned above. For instance, a study reported a significant decrease in cell proliferation rates in breast cancer cells treated with this compound compared to control groups.
  • Viral Infections : A recent investigation into the antiviral properties of this compound revealed that it significantly reduced viral load in cell cultures infected with rhinoviruses. The study indicated a dose-dependent response, with higher concentrations leading to more substantial reductions in viral replication.
  • Immune Response Modulation : A clinical trial assessed the effects of this compound on patients with chronic inflammatory conditions. Results showed an increase in interferon levels and other immune markers post-treatment, suggesting its potential as an immunomodulatory agent.

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanismReference
AnticancerTelomerase inhibition, DNA damage induction
AntiviralInhibition of viral replication
ImmunomodulationActivation of cGAS/STING pathway

Table 2: Case Study Outcomes

Study FocusFindingsReference
Cancer TreatmentReduced cell viability in cancer lines
Viral InfectionsDecreased viral load in rhinovirus cultures
Immune ResponseIncreased interferon levels

Properties

CAS No.

4177-58-6

Molecular Formula

C24H28ClN3OS

Molecular Weight

442.0 g/mol

IUPAC Name

3-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide

InChI

InChI=1S/C24H28ClN3OS/c1-26-24(29)10-12-28-15-13-27(14-16-28)11-4-6-19-20-5-2-3-7-22(20)30-23-9-8-18(25)17-21(19)23/h2-3,5-9,17H,4,10-16H2,1H3,(H,26,29)/b19-6+

InChI Key

WXFFTUKVTRHPLQ-KPSZGOFPSA-N

SMILES

CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Isomeric SMILES

CNC(=O)CCN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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